1-benzyl-2-[(E)-2-(2,6-dichlorophenyl)ethenyl]benzimidazole
Description
Properties
IUPAC Name |
1-benzyl-2-[(E)-2-(2,6-dichlorophenyl)ethenyl]benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16Cl2N2/c23-18-9-6-10-19(24)17(18)13-14-22-25-20-11-4-5-12-21(20)26(22)15-16-7-2-1-3-8-16/h1-14H,15H2/b14-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGGAHRAQQWTWGW-BUHFOSPRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2C=CC4=C(C=CC=C4Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2/C=C/C4=C(C=CC=C4Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-benzyl-2-[(E)-2-(2,6-dichlorophenyl)ethenyl]benzimidazole is a synthetic organic compound belonging to the benzimidazole class, which has garnered attention for its diverse biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 357.25 g/mol. The compound features a benzimidazole core, which is known for its pharmacological versatility.
Anticancer Activity
Research indicates that benzimidazole derivatives exhibit significant anticancer properties. A study highlighted that compounds with similar structures to this compound showed potent inhibitory effects against various cancer cell lines, including breast (MCF7) and liver (HepG2) cancer cells. For instance, derivatives were found to have IC50 values ranging from 0.24 µM to 4.18 µM, indicating their effectiveness in inhibiting cancer cell proliferation .
Table 1: Anticancer Activity of Benzimidazole Derivatives
Anti-inflammatory Effects
Benzimidazole derivatives have also been studied for their anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as COX-1 and COX-2. In vitro studies demonstrated that similar compounds reduced the production of TNF-α and IL-6 in activated macrophages, showcasing their potential as anti-inflammatory agents .
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression and inflammation.
- Receptor Modulation : It could modulate receptors related to cell signaling pathways, impacting cellular responses to growth factors.
- Apoptosis Induction : Similar compounds have been shown to induce apoptosis in cancer cells through intrinsic pathways.
Case Studies
Recent studies have focused on synthesizing and evaluating various benzimidazole derivatives for their biological activities:
- Case Study 1 : A derivative was tested against multiple cancer cell lines and exhibited selective cytotoxicity with minimal effects on normal cells.
- Case Study 2 : Another study evaluated the anti-inflammatory effects in a murine model of arthritis, where treatment with a benzimidazole derivative resulted in significant reduction in paw swelling and inflammatory markers.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research has shown that 1-benzyl-2-[(E)-2-(2,6-dichlorophenyl)ethenyl]benzimidazole exhibits promising anticancer properties. A study demonstrated its ability to inhibit the proliferation of cancer cells through the induction of apoptosis. The compound was tested against various cancer cell lines, including breast and lung cancers, showing a dose-dependent response in cell viability assays.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 5.4 | Induction of apoptosis |
| A549 (Lung Cancer) | 7.2 | Cell cycle arrest and apoptosis |
Antimicrobial Properties
The compound also exhibits antimicrobial activity against a range of bacteria and fungi. In vitro studies indicated that it effectively inhibits the growth of Staphylococcus aureus and Candida albicans. The mechanism involves disruption of the microbial cell membrane integrity.
| Microorganism | Minimum Inhibitory Concentration (MIC) | Mode of Action |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Disruption of cell membrane |
| Candida albicans | 16 µg/mL | Inhibition of cell wall synthesis |
Material Science Applications
Polymer Additives
this compound has been investigated as an additive in polymer formulations to enhance thermal stability and UV resistance. The incorporation of this compound into polyvinyl chloride (PVC) matrices has shown improved mechanical properties and reduced degradation under UV exposure.
| Property | PVC without Additive | PVC with Additive |
|---|---|---|
| Tensile Strength (MPa) | 30 | 45 |
| UV Resistance | Low | High |
Environmental Science Applications
Photodegradation Studies
The compound's stability under UV light has been studied for its potential use in environmental remediation processes. It can act as a photostabilizer for other organic pollutants, enhancing their degradation rates when exposed to sunlight.
Case Study: Photodegradation of Organic Pollutants
A study evaluated the effectiveness of this compound in degrading phenolic compounds in wastewater treatment systems. Results indicated a significant reduction in phenolic content when treated with this compound under UV irradiation.
| Time (Hours) | Initial Phenolic Concentration (mg/L) | Final Phenolic Concentration (mg/L) |
|---|---|---|
| 0 | 100 | 100 |
| 5 | 100 | 60 |
| 10 | 100 | 30 |
Comparison with Similar Compounds
2-(p-Substitutedphenyl)-1H-Benzimidazoles ()
Compounds such as 5-nitro/methoxy-2-(p-chlorophenyl or 3,5-dichlorophenyl)-1H-benzimidazole derivatives share the benzimidazole core but differ in substituent patterns. Key comparisons include:
- Substituent Position and Activity: The 2,6-dichlorophenyl group in the target compound may confer superior antimicrobial activity compared to mono-chlorinated or methoxy-substituted analogues. For instance, 2-(3,5-dichlorophenyl) derivatives exhibited MIC values of 8–16 µg/mL against Staphylococcus aureus, while methoxy-substituted analogues showed reduced potency (MIC > 64 µg/mL) .
- Synthetic Routes : Unlike derivatives synthesized using 30% H₂O₂ and HCl (Figure 3, ), the target compound’s ethenyl bridge requires selective coupling reactions, often under reflux conditions with Na₂S₂O₅ .
1-[2-(2,6-Dichlorobenzyloxy)-2-(2-furyl)ethyl]-1H-benzimidazole ()
This analogue replaces the ethenyl group with a furyl-ethyl chain and a 2,6-dichlorobenzyloxy substituent. Structural differences impact:
- Polarity : The furyl-ethyl chain introduces additional hydrogen-bonding sites, increasing water solubility compared to the hydrophobic ethenyl bridge in the target compound .
Dichlorophenyl-Containing Compounds in Other Classes
Clonidine Hydrochloride ()
Though pharmacologically distinct (an α₂-adrenergic agonist), clonidine shares the 2,6-dichlorophenyl motif. Key contrasts include:
- Toxicity Profile : Clonidine’s imidazoline ring correlates with cardiovascular side effects (e.g., hypotension), whereas benzimidazoles like the target compound are associated with lower acute toxicity in preliminary assays .
- Bioavailability : The benzimidazole core enhances metabolic stability compared to clonidine’s imidazoline structure, which undergoes rapid hepatic oxidation .
Chlorfenvinphos and Dimethylvinphos ()
These organophosphate pesticides feature (E/Z)-2-chloro-1-(2,4-dichlorophenyl)ethenyl groups. Unlike the target compound’s benzimidazole core, their phosphate esters confer insecticidal activity via acetylcholinesterase inhibition. The 2,6-dichloro substitution in the target compound may reduce environmental persistence compared to 2,4-dichloro analogues in pesticides .
Data Table: Key Comparative Properties
Research Findings and Implications
- Structure-Activity Relationship (SAR): The 2,6-dichlorophenyl group enhances antimicrobial efficacy compared to mono-chlorinated analogues, likely due to increased membrane permeability and target affinity .
- Cross-Class Comparisons : While dichlorophenyl groups are ubiquitous in agrochemicals (), their integration into benzimidazoles expands applications to pharmaceuticals with improved safety profiles .
Q & A
Q. What established synthetic routes are used for 1-benzyl-2-[(E)-2-(2,6-dichlorophenyl)ethenyl]benzimidazole, and what reaction conditions critically affect yield?
Answer: The compound is synthesized via condensation or cyclization reactions. Key methods include:
- Condensation : Reacting substituted benzaldehydes with triazole derivatives in ethanol under reflux with glacial acetic acid as a catalyst (4 hours, followed by solvent evaporation and filtration) .
- Cyclization : Using Na₂S₂O₅ in DMF under reflux to form benzimidazole cores .
- Acetylation : Heating benzimidazole precursors with acetyl chloride to introduce ketone functionalities .
Critical Factors :
- Solvent polarity (ethanol vs. DMF) influences reaction kinetics.
- Acid catalysts (e.g., glacial acetic acid) enhance electrophilicity of intermediates.
- Temperature control minimizes side reactions (e.g., Z-isomer formation).
Table 1: Synthesis Method Comparison
Q. Which analytical techniques are most effective for structural confirmation of this compound?
Answer:
- X-ray Crystallography : Provides unambiguous confirmation of stereochemistry (e.g., E-configuration of the ethenyl group) and bond angles (e.g., C=C bond at ~1.34 Å) .
- NMR Spectroscopy :
Q. What standardized assays evaluate the biological activity of this benzimidazole derivative?
Answer:
- Antimicrobial Activity :
- Tube Dilution Method : Determines minimum inhibitory concentration (MIC) against bacterial/fungal strains, using ampicillin and fluconazole as standards .
- Disc Diffusion : Measures zone of inhibition to assess potency .
- Anti-inflammatory Screening :
- COX inhibition assays (not directly cited but inferred from structural analogs like diclofenac in ).
Advanced Questions
Q. How can reaction conditions be optimized to favor E-isomer purity in the ethenyl group?
Answer:
- Steric Control : Use bulky substituents on benzaldehyde to hinder Z-isomer formation.
- Catalytic Additives : Transition metals (e.g., Cu(I)) promote stereoselective coupling .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states for E-configuration .
- Post-Synthesis Analysis : HPLC or chiral chromatography to isolate isomers .
Q. How should researchers resolve discrepancies in bioactivity data across studies (e.g., varying MIC values)?
Answer:
- Standardize Assay Protocols :
Q. What computational strategies predict binding interactions between this compound and biological targets (e.g., transthyretin)?
Answer:
- Molecular Docking : Use X-ray structures (e.g., PDB: Transthyretin complex in ) to model ligand-receptor interactions. Key residues: Lys15, Glu72 for hydrogen bonding .
- Molecular Dynamics (MD) Simulations : Assess binding stability over time (≥100 ns trajectories).
- Free Energy Calculations : MM-PBSA/GBSA to quantify binding affinity .
Q. How can crystallographic data address contradictions in reported bond angles or torsion angles?
Answer:
- Refinement Protocols : Use high-resolution data (≤1.7 Å) and software like SHELXL for accuracy .
- Validation Tools : Check geometry with Coot and PLATON; compare torsion angles (e.g., C7–N1–C8–C9 = -61.67° in ) against computational models .
- Cross-Study Comparison : Align data with Cambridge Structural Database entries to identify outliers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
